molecular formula C8H6BrF B2470946 1-Bromo-2-ethenyl-3-fluorobenzene CAS No. 1313010-16-0

1-Bromo-2-ethenyl-3-fluorobenzene

Cat. No.: B2470946
CAS No.: 1313010-16-0
M. Wt: 201.038
InChI Key: UKLLBAUMMFPJRC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, ethenyl, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethenyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethenyl-3-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ethenyl group to an ethyl group.

    Addition Reactions: The ethenyl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or saturated compounds.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Substitution Products: Compounds where bromine or fluorine is replaced by other functional groups.

    Oxidation Products: Aldehydes or carboxylic acids derived from the ethenyl group.

    Reduction Products: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-ethenyl-3-fluorobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-3-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The presence of bromine and fluorine atoms can influence the reactivity and orientation of further substitutions on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorobenzene: Lacks the ethenyl group, making it less reactive in addition reactions.

    2-Bromo-3-fluorotoluene: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.

    1-Bromo-4-fluorobenzene: The fluorine atom is positioned differently, influencing the compound’s chemical behavior.

Uniqueness

1-Bromo-2-ethenyl-3-fluorobenzene is unique due to the presence of both ethenyl and halogen substituents on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

1-bromo-2-ethenyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLBAUMMFPJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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